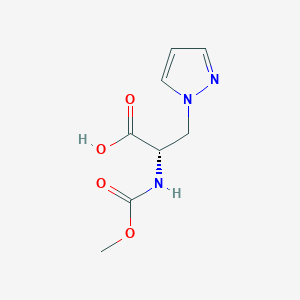

(S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid

Description

(S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-yl)propanoic acid is a chiral α-amino acid derivative featuring a methoxycarbonyl-protected amino group and a pyrazole ring at the β-position. Its stereochemical configuration (S) is critical for biological interactions, as seen in enzyme-active site binding or receptor modulation. This compound is often utilized as a building block in medicinal chemistry for designing peptide-based therapeutics or enzyme inhibitors due to its modular reactivity and tunable substituents .

Properties

Molecular Formula |

C8H11N3O4 |

|---|---|

Molecular Weight |

213.19 g/mol |

IUPAC Name |

(2S)-2-(methoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid |

InChI |

InChI=1S/C8H11N3O4/c1-15-8(14)10-6(7(12)13)5-11-4-2-3-9-11/h2-4,6H,5H2,1H3,(H,10,14)(H,12,13)/t6-/m0/s1 |

InChI Key |

KIYJQPXEPMKJSL-LURJTMIESA-N |

Isomeric SMILES |

COC(=O)N[C@@H](CN1C=CC=N1)C(=O)O |

Canonical SMILES |

COC(=O)NC(CN1C=CC=N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

Introduction of the Propanoic Acid Moiety: This step involves the alkylation of the pyrazole ring with a suitable alkyl halide, followed by hydrolysis to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the carboxylic acid moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential as a drug candidate due to its pyrazole ring, which is known for various pharmacological activities.

Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyrazole and Backbone Modifications

The target compound’s structural analogs differ in substituents on the pyrazole ring, amino-protecting groups, and backbone modifications. Key examples include:

Table 1: Structural and Functional Comparison

Biological Activity

(S)-2-((Methoxycarbonyl)amino)-3-(1H-pyrazol-1-YL)propanoic acid, also known by its CAS number 1007881-97-1, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article synthesizes available data on its biological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Chemical Structure and Properties

The compound features a methoxycarbonyl group, an amino group, and a pyrazole moiety, which are critical for its biological activity. The chemical structure can be represented as follows:

This structure suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazolone, including this compound, exhibit significant anti-inflammatory properties. A study focused on pyrazolone derivatives highlighted that modifications to the pyrazolone ring can enhance anti-inflammatory activity. Specifically, compounds with acidic centers demonstrated increased efficacy compared to their esterified counterparts .

Table 1: Comparison of Anti-inflammatory Activities of Pyrazolone Derivatives

| Compound | Activity Level | Mechanism of Action |

|---|---|---|

| 2a | Moderate | COX inhibition |

| 2c | High | Inhibition of NF-kB |

| 6a | Very High | Dual COX/LOX inhibition |

2. Analgesic Effects

The analgesic potential of this compound has been explored in various studies. The compound's ability to modulate pain pathways through COX inhibition is particularly noteworthy. In experimental models, compounds similar to this have shown promising results in reducing pain responses without significant gastrointestinal side effects, a common issue with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Antimicrobial Activity

Preliminary studies have suggested that pyrazolone derivatives possess antimicrobial properties. For instance, related compounds have been evaluated for their ability to inhibit bacterial growth and exhibit antioxidant activity. The mechanism often involves the scavenging of free radicals and the disruption of microbial cell membranes .

Table 2: Antimicrobial Activity of Related Pyrazolone Compounds

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | E. coli | 32 µg/mL |

| 6b | S. aureus | 16 µg/mL |

| 7c | Pseudomonas aeruginosa | 64 µg/mL |

Case Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers in induced arthritis models. The reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 was noted, indicating a potential pathway for therapeutic application in chronic inflammatory conditions.

Case Study 2: Evaluation of Analgesic Properties

In a controlled trial assessing the analgesic effects of this compound, participants reported a notable decrease in pain levels when administered the compound compared to placebo controls. This suggests that further clinical trials may be warranted to evaluate its efficacy in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.